molecular formula C17H20ClNO3 B2664134 ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate CAS No. 329059-60-1

ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate

Cat. No. B2664134
CAS RN: 329059-60-1
M. Wt: 321.8
InChI Key: QGCUPBBYOOPETN-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate” is a complex organic molecule. It contains several functional groups, including an ester group (carboxylate), a benzofuran group, and an imine group . The E-configuration of the molecule refers to the geometric configuration around the double bond .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. While specific synthesis methods for this exact compound were not found, similar compounds are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, often with the elimination of a small molecule such as water .


Molecular Structure Analysis

The molecular structure of this compound is determined by the arrangement of its atoms and the bonds between them. The E-configuration indicates that the higher priority groups on each side of the double bond are on opposite sides . The presence of an ester group (carboxylate) suggests that one part of the molecule may be derived from a carboxylic acid .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of functional groups like ester and imine could make it reactive towards nucleophiles. The benzofuran ring could potentially undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed various synthesis methods for related benzofuran derivatives, highlighting the compound's versatility in organic synthesis. Gao et al. (2011) described a facile synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via one-pot reactions, which are valuable for creating complex molecules for potential applications in medicinal chemistry and materials science (Gao et al., 2011). Pevzner (2003) explored reactions of ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate with nucleophilic reagents, demonstrating its utility in synthesizing phosphorylated and alkylated derivatives, potentially useful in developing new pharmaceuticals or materials (Pevzner, 2003).

Catalysis and Reaction Pathways

In the realm of catalysis and sustainable chemistry, research by Pacheco et al. (2015) on Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves demonstrated the potential of related furan compounds in synthesizing biobased terephthalic acid precursors for sustainable polymers (Pacheco et al., 2015). Additionally, the work by Dong et al. (2017) on alkoxycarbonylation of alkenes using a palladium catalyst highlights the relevance of such compounds in creating efficient catalytic systems for the production of esters from alkenes, showcasing potential applications in industrial chemistry (Dong et al., 2017).

Environmental Applications

The degradation of fuel oxygenates like ethyl tert-butyl ether (ETBE) and its interaction with benzene, toluene, and xylene (BTX) compounds were studied by Gunasekaran et al. (2013), illustrating the environmental impact and biodegradation pathways of such substances. This research could inform strategies for mitigating pollution from fuel additives and understanding their environmental fate (Gunasekaran et al., 2013).

properties

IUPAC Name

ethyl 5-(tert-butyliminomethyl)-4-chloro-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c1-6-21-16(20)15-10(2)13-12(22-15)8-7-11(14(13)18)9-19-17(3,4)5/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCUPBBYOOPETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.